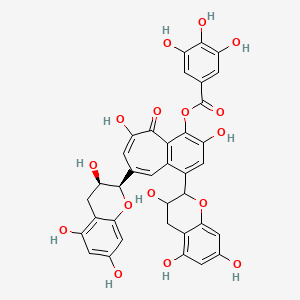
Theaflavin gallate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Theaflavin gallate” is a complex organic molecule characterized by multiple hydroxyl groups, chromenyl structures, and a benzoannulene core. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of chromenyl structures and the benzoannulene core. Common synthetic routes may include:
Formation of Chromenyl Structures: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Assembly of the Benzoannulene Core: This may involve Diels-Alder reactions or other cycloaddition reactions to form the polycyclic structure.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl groups, converting them to hydroxyl groups or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, such compounds are studied for their unique structural properties and reactivity. They may serve as intermediates in the synthesis of more complex molecules or as models for studying reaction mechanisms.
Biology
Biologically, these compounds may exhibit antioxidant, anti-inflammatory, or anticancer activities. They are often investigated for their potential therapeutic applications.
Medicine
In medicine, derivatives of such compounds may be developed as drugs or diagnostic agents. Their biological activity makes them candidates for treating various diseases.
Industry
Industrially, these compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
作用機序
The mechanism of action of such compounds typically involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups may participate in hydrogen bonding, while the aromatic structures may engage in π-π interactions. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
Flavonoids: Compounds with similar chromenyl structures and hydroxyl groups.
Polyphenols: Compounds with multiple hydroxyl groups on aromatic rings.
Quinones: Oxidized derivatives of phenolic compounds.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and polycyclic structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
[3,6-dihydroxy-5-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-4-yl] 3,4,5-trihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O16/c37-14-5-20(39)18-10-25(44)33(50-28(18)7-14)12-1-16-17(34-26(45)11-19-21(40)6-15(38)8-29(19)51-34)9-27(46)35(30(16)32(48)24(43)2-12)52-36(49)13-3-22(41)31(47)23(42)4-13/h1-9,25-26,33-34,37-42,44-47H,10-11H2,(H,43,48)/t25-,26?,33-,34?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDOBTPKUHSESZ-MALJIYBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














